molecular formula C14H14N4O3S B2946142 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170390-86-9

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2946142
CAS No.: 1170390-86-9
M. Wt: 318.35
InChI Key: VYRSKDKVBNULTO-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound featuring a benzo[d]thiazole core substituted with methoxy groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of pyrazoline derivatives.

  • Substitution: Generation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an anti-inflammatory and antioxidant agent, making it a candidate for further research in drug development.

Medicine: N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been investigated for its therapeutic properties. It has demonstrated efficacy in preclinical models for treating conditions such as inflammation and oxidative stress-related diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and chemical engineering.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness: N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern and the presence of the pyrazole ring, which may confer unique biological and chemical properties compared to similar compounds.

This compound represents a promising area of research with potential applications across multiple scientific disciplines. Further studies are needed to fully understand its properties and harness its full potential.

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Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-9(4-5-15-18)13(19)17-14-16-8-6-10(20-2)11(21-3)7-12(8)22-14/h4-7H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSKDKVBNULTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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